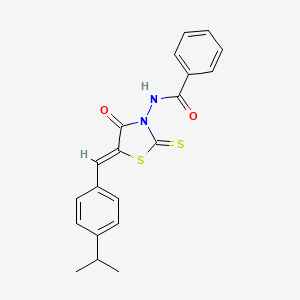

(Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Description

(Z)-N-(5-(4-Isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a thiazolidinone derivative characterized by a 4-isopropylbenzylidene substituent at the 5-position of the thiazolidinone core and a benzamide group at the 3-position. Thiazolidinones are heterocyclic compounds widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The (Z)-configuration of the benzylidene moiety is critical for biological activity, as geometric isomerism significantly impacts molecular interactions with target proteins . This compound’s synthesis typically involves the condensation of 4-isopropylbenzaldehyde with a thiazolidinone precursor, followed by benzamide coupling.

Properties

IUPAC Name |

N-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S2/c1-13(2)15-10-8-14(9-11-15)12-17-19(24)22(20(25)26-17)21-18(23)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDAURBSOYSTQD-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves the condensation of 4-isopropylbenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzoyl chloride to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidinone derivatives.

Substitution: Formation of substituted thiazolidinone derivatives with different functional groups.

Scientific Research Applications

(Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting Enzymes: It may inhibit key enzymes involved in microbial or cancer cell metabolism.

Disrupting Cell Membranes: The compound may disrupt the integrity of cell membranes, leading to cell death.

Modulating Signaling Pathways: It may interfere with signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in 2,4-dichlorophenyl) may enhance electrophilicity, influencing binding to cysteine residues in target enzymes .

- Solubility : Methoxy and propoxy groups in the benzylidene ring (e.g., compound 302549-32-2) improve aqueous solubility compared to hydrophobic isopropyl or indole derivatives .

Spectroscopic and Analytical Data

Comparative spectroscopic data for selected compounds:

Notes:

Antimicrobial Activity

- Indole Derivatives : Compounds like (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide () showed potent antimicrobial activity (MIC = 1–4 µg/mL against S. aureus and C. albicans) with low cytotoxicity (IC₅₀ > 100 µg/mL in HEK-293 cells) .

- Chlorinated Analogs : 2,4-Dichlorobenzylidene derivatives demonstrated enhanced antifungal activity due to halogen-mediated interactions with fungal cytochrome P450 enzymes .

- Target Compound : The 4-isopropyl group may improve Gram-negative bacterial penetration (e.g., E. coli) via increased lipophilicity, though direct data are pending .

Biological Activity

(Z)-N-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a compound belonging to the thiazolidinone class, which is recognized for its diverse biological activities. The unique structural features of this compound, including the thioxothiazolidin and benzamide moieties, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound can be represented structurally as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : In a study evaluating a series of thiazolidinone derivatives, one compound exhibited 64.4% inhibition of MCF-7 (human breast adenocarcinoma) cells at a concentration of 100 µg/mL .

- IC50 Values : Other derivatives showed IC50 values ranging from 2.66 µM to 14.60 µg/mL against different cancer lines, indicating potent antiproliferative activity .

Antimicrobial Activity

Thiazolidinones, including the compound , have been extensively studied for their antimicrobial properties.

Research Highlights:

- Antibacterial and Antifungal Effects : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains. For example, the presence of thioxothiazolidine rings enhances their interaction with biological targets relevant to microbial growth inhibition .

- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic potential.

| Compound Structure | Biological Activity | IC50 Value |

|---|---|---|

| Compound 1 | MCF-7 inhibition | 64.4% @ 100 µg/mL |

| Compound 2 | K562 inhibition | 14.60 µg/mL |

| Compound 3 | A549 inhibition | 6.42 µM |

This table illustrates that modifications in the thiazolidinone structure can significantly alter biological activity, with specific substitutions enhancing potency against targeted cancer cell lines.

Case Studies

Several case studies have documented the biological effects of related compounds:

- Cytotoxicity in Cancer Cells : A study demonstrated that a derivative with a similar structure inhibited growth in colorectal adenocarcinoma HCT 116 cells with an IC50 value of 10 μM while sparing normal fibroblasts .

- Antimicrobial Efficacy : Another research effort showed that thiazolidinone derivatives exhibited notable antibacterial activity against resistant strains of bacteria, emphasizing their potential as therapeutic agents .

Q & A

Q. Basic

- NMR spectroscopy : Confirms proton environments and Z/E configuration via coupling constants (e.g., olefinic protons in the benzylidene group) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

How can reaction conditions be optimized to minimize by-products during synthesis?

Q. Advanced

- Temperature control : Reflux in ethanol/methanol at 70–80°C balances reaction rate and selectivity .

- Catalyst screening : Piperidine outperforms weaker bases in reducing side reactions (e.g., aldol condensation) .

- Real-time monitoring : Thin-layer chromatography (TLC) tracks reaction progress and intermediates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 85–95% in ) .

How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Q. Advanced

- Density Functional Theory (DFT) calculations : Predict NMR chemical shifts and compare with experimental data to validate stereochemistry .

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) that obscure splitting patterns .

- 2D NMR techniques (COSY, NOESY) : Clarify proton-proton correlations and spatial proximity of substituents .

What structural modifications enhance the compound’s biological activity?

Q. Advanced

- Electron-withdrawing substituents : Nitro or halogen groups on the benzylidene ring improve anticancer activity by increasing electrophilicity and target binding .

- Hydrophilic groups : Methoxy or hydroxyl substituents enhance solubility and bioavailability .

- Heterocyclic replacements : Substituting the thiazolidinone ring with oxadiazole or rhodanine alters enzyme inhibition profiles (e.g., antimicrobial vs. anticancer) .

Q. Table 1: Substituent Effects on Biological Activity

| Substituent (R) | Biological Activity | Key Reference |

|---|---|---|

| 4-Nitrobenzylidene | Anticancer (IC₅₀ = 12 µM) | |

| 4-Methoxybenzylidene | Antimicrobial (MIC = 8 µg/mL) | |

| 4-Chlorobenzylidene | Antiviral (EC₅₀ = 5 µM) |

What in vitro assays are recommended for evaluating biological activity?

Q. Basic

- Anticancer : MTT assay using human cancer cell lines (e.g., MCF-7, HepG2) .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition in ) .

How can the mechanism of action be elucidated for this compound?

Q. Advanced

- Molecular docking : Predict binding modes with targets like EGFR or tubulin using AutoDock Vina .

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified proteins .

- Gene expression profiling : RNA sequencing identifies pathways affected (e.g., apoptosis upregulation) .

What strategies address poor solubility in biological testing?

Q. Advanced

- Co-solvents : Use DMSO/PEG mixtures (<5% v/v) to maintain compound stability .

- Prodrug design : Introduce ester or glycoside groups hydrolyzed in vivo .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake .

How do stereochemical variations (Z vs. E isomers) impact bioactivity?

Advanced

The Z-configuration is critical for planarity and π-π stacking with hydrophobic enzyme pockets. E-isomers exhibit reduced activity due to steric hindrance. Isomer separation via chiral HPLC or crystallization ensures pharmacological relevance .

What computational tools predict ADMET properties for preclinical studies?

Q. Advanced

- SwissADME : Estimates LogP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .

- ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity) based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.